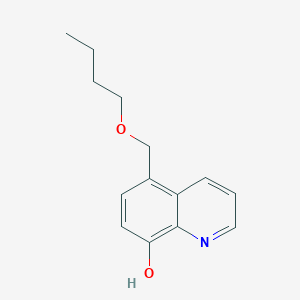
5-(Butoxymethyl)quinolin-8-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Butoxymethyl)quinolin-8-ol is a derivative of quinolin-8-ol, a compound known for its diverse biological activities. This compound features a quinoline ring with a butoxymethyl group attached at the 5-position and a hydroxyl group at the 8-position. The presence of these functional groups imparts unique chemical and biological properties to the molecule.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Butoxymethyl)quinolin-8-ol typically involves the functionalization of quinolin-8-ol. One common method is the alkylation of quinolin-8-ol with butoxymethyl chloride in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and the use of renewable starting materials, can make the process more sustainable .
Analyse Chemischer Reaktionen
Types of Reactions
5-(Butoxymethyl)quinolin-8-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 8-position can be oxidized to form quinone derivatives.
Reduction: The quinoline ring can be reduced under specific conditions to yield dihydroquinoline derivatives.
Substitution: The butoxymethyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride.
Substitution: Alkyl halides or aryl halides in the presence of a base such as sodium hydride or potassium carbonate.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Various alkyl or aryl-substituted quinolin-8-ol derivatives.
Wissenschaftliche Forschungsanwendungen
5-(Butoxymethyl)quinolin-8-ol has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: Exhibits antimicrobial and antifungal activities, making it a potential candidate for developing new antibiotics.
Medicine: Investigated for its anticancer properties and potential use in treating neurodegenerative diseases.
Industry: Utilized in the synthesis of dyes, pigments, and other fine chemicals
Wirkmechanismus
The mechanism of action of 5-(Butoxymethyl)quinolin-8-ol involves its interaction with various molecular targets:
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Quinolin-8-ol: The parent compound with similar biological activities but lacks the butoxymethyl group.
5-Methylquinolin-8-ol: A derivative with a methyl group instead of a butoxymethyl group, exhibiting different solubility and reactivity.
5-Ethoxymethylquinolin-8-ol: Another derivative with an ethoxymethyl group, showing variations in biological activity and chemical properties
Uniqueness
5-(Butoxymethyl)quinolin-8-ol stands out due to its enhanced lipophilicity and ability to form stable metal complexes. These properties make it more effective in certain biological applications, such as crossing cell membranes and targeting intracellular pathogens .
Eigenschaften
CAS-Nummer |
22049-22-5 |
|---|---|
Molekularformel |
C14H17NO2 |
Molekulargewicht |
231.29 g/mol |
IUPAC-Name |
5-(butoxymethyl)quinolin-8-ol |
InChI |
InChI=1S/C14H17NO2/c1-2-3-9-17-10-11-6-7-13(16)14-12(11)5-4-8-15-14/h4-8,16H,2-3,9-10H2,1H3 |
InChI-Schlüssel |
DAMLYOOUAWIJTB-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCOCC1=C2C=CC=NC2=C(C=C1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tert-Butyl (7R)-7-amino-5-oxa-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B11878391.png)
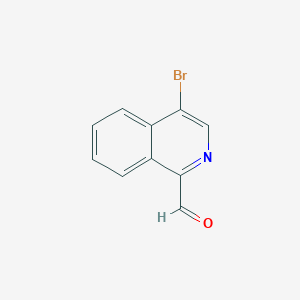
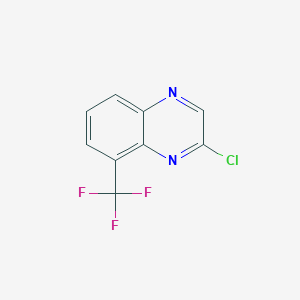
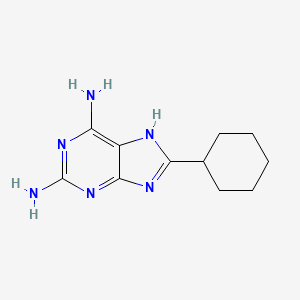


![6-Amino-3-bromo-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11878442.png)
![4-Amino-N-ethyl-2,6-dimethyl-6H-pyrrolo[3,4-d]pyrimidine-7-carboxamide](/img/structure/B11878444.png)
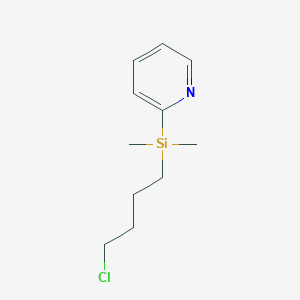


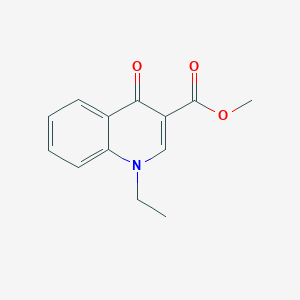
![N-[1-(2-Oxo-2H-chromen-4-YL)vinyl]acetamide](/img/structure/B11878465.png)
![Ethyl 7,8-dihydro-6H-isoxazolo[5,4,3-de]quinoline-3-carboxylate](/img/structure/B11878482.png)
